N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopropane ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyridine and methoxyphenyl groups, and the final carboxamide formation. Common reagents used in these reactions include cyclopropyl bromide, 3-pyridylmethylamine, and 2-methoxybenzoyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amines, and substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. It could be used in assays to study its effects on cellular processes or as a lead compound for drug development.
Medicine
In medicine, “this compound” may have potential therapeutic applications. It could be explored for its efficacy in treating various diseases or conditions, depending on its biological activity and mechanism of action.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structural features could make it valuable for developing new materials or products.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” include other carboxamides with cyclopropane, pyridine, and methoxyphenyl groups. Examples include:
- “N-((6-cyclopropylpyridin-3-yl)methyl)-1-(2-hydroxyphenyl)cyclopropane-1-carboxamide”
- “N-((6-cyclopropylpyridin-3-yl)methyl)-1-(2-chlorophenyl)cyclopropane-1-carboxamide”
- “N-((6-cyclopropylpyridin-3-yl)methyl)-1-(2-methylphenyl)cyclopropane-1-carboxamide”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. The presence of the methoxy group on the phenyl ring, the cyclopropane ring, and the pyridine ring contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-18-5-3-2-4-16(18)20(10-11-20)19(23)22-13-14-6-9-17(21-12-14)15-7-8-15/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEVKLXJGNETON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.